![molecular formula C17H20N4O4 B2588582 (3-(Pyrazin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 2178771-62-3](/img/structure/B2588582.png)
(3-(Pyrazin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
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Description
(3-(Pyrazin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone, also known as PZM21, is a novel opioid analgesic drug that has recently gained attention in the scientific community. It was discovered in 2016 by researchers at the University of California, San Francisco, and is known for its unique mechanism of action and potential therapeutic benefits.
Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 .
- Compounds derived from this structure, particularly 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, demonstrated promising cytotoxic effects against Hela cells .
- Molecular docking studies revealed that this compound interacts with the binding pocket of the aromatase enzyme .
- Although not directly studied for this compound, related indole derivatives have shown anti-inflammatory and analgesic activities .
- Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), are valuable pharmacophores .
Anticancer Activity
Aromatase Inhibition
Anti-Inflammatory and Analgesic Effects
Pharmacophore Scaffold
Structural Diversity and Drug Design
properties
IUPAC Name |
[3-(pyrazin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-5-4-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)20-14-8-18-6-7-19-14/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKMBMJZXZXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine |
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